molecular formula C22H18Cl2N4OS B3037273 3-(5-Benzylsulfanyl-4-methyl-1,2,4-triazol-3-yl)-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one CAS No. 477853-15-9

3-(5-Benzylsulfanyl-4-methyl-1,2,4-triazol-3-yl)-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one

Cat. No.: B3037273
CAS No.: 477853-15-9
M. Wt: 457.4 g/mol
InChI Key: VCAXACIULIQCJU-UHFFFAOYSA-N
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Description

3-(5-Benzylsulfanyl-4-methyl-1,2,4-triazol-3-yl)-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by its complex structure, which includes a triazole ring, a pyridinone moiety, and various substituents such as benzylsulfanyl and dichlorophenyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Benzylsulfanyl-4-methyl-1,2,4-triazol-3-yl)-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of the Benzylsulfanyl Group: This step involves the nucleophilic substitution of a suitable benzyl halide with a thiol group on the triazole ring.

    Attachment of the Pyridinone Moiety: The pyridinone ring can be introduced through a condensation reaction involving a suitable aldehyde or ketone with the triazole intermediate.

    Final Assembly: The final compound is obtained by coupling the triazole-pyridinone intermediate with the dichlorophenylmethyl group, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The benzylsulfanyl and dichlorophenyl groups can participate in various substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines (from nitro groups), alcohols (from carbonyl groups).

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, the compound is studied for its potential antimicrobial, antifungal, and anticancer activities. The presence of the triazole ring is particularly significant, as triazole derivatives are known for their biological activities.

Medicine

In medicine, research is focused on the compound’s potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infections and cancer.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(5-Benzylsulfanyl-4-methyl-1,2,4-triazol-3-yl)-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The benzylsulfanyl group may enhance the compound’s ability to penetrate cell membranes, while the dichlorophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methyl-1,2,4-triazol-3-yl)-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one: Lacks the benzylsulfanyl group, which may affect its biological activity.

    3-(5-Benzylsulfanyl-4-methyl-1,2,4-triazol-3-yl)-1-[(3-chlorophenyl)methyl]pyridin-2-one: Has a single chlorine atom, potentially altering its reactivity and binding properties.

Uniqueness

The presence of both the benzylsulfanyl and dichlorophenyl groups in 3-(5-Benzylsulfanyl-4-methyl-1,2,4-triazol-3-yl)-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one makes it unique. These groups contribute to its enhanced biological activity and potential therapeutic applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-(5-benzylsulfanyl-4-methyl-1,2,4-triazol-3-yl)-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N4OS/c1-27-20(25-26-22(27)30-14-15-6-3-2-4-7-15)17-8-5-11-28(21(17)29)13-16-9-10-18(23)19(24)12-16/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCAXACIULIQCJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=CC=C2)C3=CC=CN(C3=O)CC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(5-Benzylsulfanyl-4-methyl-1,2,4-triazol-3-yl)-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one
Reactant of Route 2
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3-(5-Benzylsulfanyl-4-methyl-1,2,4-triazol-3-yl)-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one
Reactant of Route 3
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3-(5-Benzylsulfanyl-4-methyl-1,2,4-triazol-3-yl)-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one
Reactant of Route 4
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3-(5-Benzylsulfanyl-4-methyl-1,2,4-triazol-3-yl)-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-(5-Benzylsulfanyl-4-methyl-1,2,4-triazol-3-yl)-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one
Reactant of Route 6
Reactant of Route 6
3-(5-Benzylsulfanyl-4-methyl-1,2,4-triazol-3-yl)-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one

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